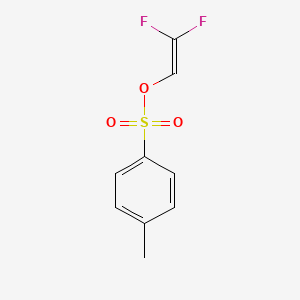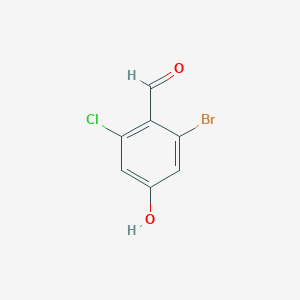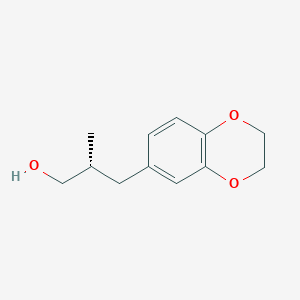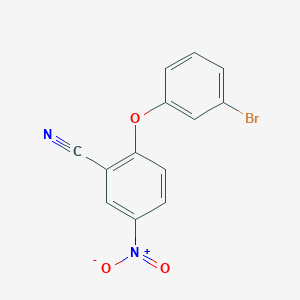
2-(3-Bromophenoxy)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenoxy)-5-nitrobenzonitrile, also known as BPN, is a chemical compound that has garnered attention for its potential use in scientific research. BPN is a nitrobenzyl derivative that has been studied for its ability to modify proteins and induce protein-protein interactions. In
Wirkmechanismus
2-(3-Bromophenoxy)-5-nitrobenzonitrile modifies proteins through the formation of covalent bonds with cysteine residues. This modification can lead to changes in protein structure and function, which can affect cellular processes. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has also been shown to induce protein-protein interactions, which can be used to study the role of specific proteins in various cellular processes.
Biochemische Und Physiologische Effekte
2-(3-Bromophenoxy)-5-nitrobenzonitrile has been shown to have various biochemical and physiological effects, including the modification of protein function and structure, the induction of protein-protein interactions, and the inhibition of specific enzymes. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has also been shown to have anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drug therapies.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Bromophenoxy)-5-nitrobenzonitrile has several advantages for lab experiments, including its ability to selectively modify cysteine residues in proteins and its potential use in the development of new drug therapies. However, 2-(3-Bromophenoxy)-5-nitrobenzonitrile also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research involving 2-(3-Bromophenoxy)-5-nitrobenzonitrile. One direction is the development of new drug therapies based on the anti-inflammatory and anti-tumor properties of 2-(3-Bromophenoxy)-5-nitrobenzonitrile. Another direction is the study of the role of specific proteins in various cellular processes using 2-(3-Bromophenoxy)-5-nitrobenzonitrile-induced protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Bromophenoxy)-5-nitrobenzonitrile and its potential toxicity.
Synthesemethoden
The synthesis of 2-(3-Bromophenoxy)-5-nitrobenzonitrile involves the reaction of 3-bromophenol with potassium carbonate and potassium iodide in dimethylformamide, followed by the addition of 5-nitro-2-chlorobenzonitrile. The resulting compound is then purified through recrystallization. This method has been successfully used to produce 2-(3-Bromophenoxy)-5-nitrobenzonitrile in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenoxy)-5-nitrobenzonitrile has been used in various scientific research applications, including the study of protein-protein interactions, protein modification, and the development of new drug therapies. 2-(3-Bromophenoxy)-5-nitrobenzonitrile has been shown to selectively modify cysteine residues in proteins, which can lead to changes in protein function and structure. This modification has been used to study the role of specific proteins in various cellular processes, including cell signaling and gene expression.
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-10-2-1-3-12(7-10)19-13-5-4-11(16(17)18)6-9(13)8-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSNYLFMBPZMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-5-nitrobenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(5-bromo-2-thiophenyl)-2-thiazolyl]acetamide](/img/structure/B2412320.png)
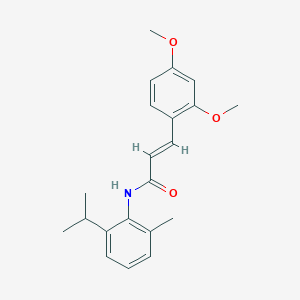
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2412324.png)
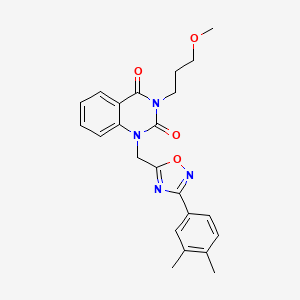
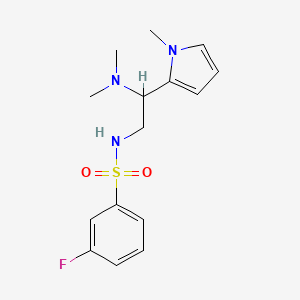
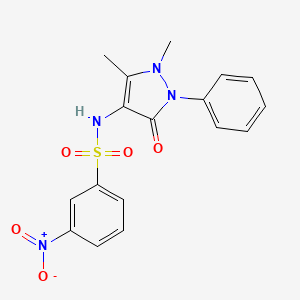
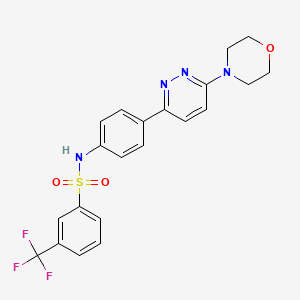
![1-{5-[(Dimethylhydrazin-1-ylidene)methyl]furan-2-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B2412331.png)
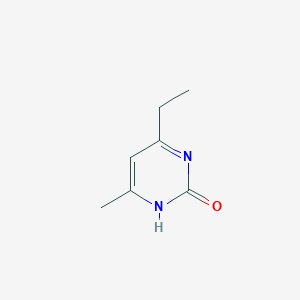
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2412336.png)
